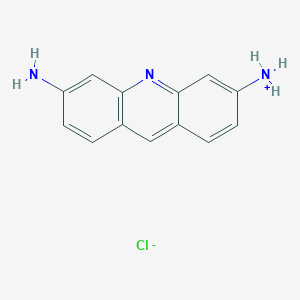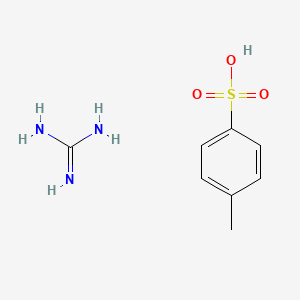
Guanidinium P-toluenesulfonate
Overview
Description
Guanidinium P-toluenesulfonate is an organic compound that forms single crystals and is known for its applications in various scientific fields. It is composed of guanidinium cations and p-toluenesulfonate anions. The compound is notable for its optical, electronic, mechanical, and thermal properties, making it suitable for opto-electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanidinium P-toluenesulfonate can be synthesized through the slow evaporation solution growth technique. This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . Another method involves the reaction of guanidinium tetrafluoroborate with p-toluenesulfonic acid in an aqueous solution, followed by drying the product using a rotary evaporator .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale crystallization and solvent evaporation can be applied. Industrial synthesis would likely involve optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Guanidinium P-toluenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the p-toluenesulfonate group is replaced by other functional groups.
Complex Formation: It can form complexes with other molecules, particularly in host-guest chemistry.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and solvents like water and dioxane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted guanidinium compounds.
Scientific Research Applications
Guanidinium P-toluenesulfonate has several scientific research applications, including:
Opto-electronic Applications: Due to its optical and electronic properties, it is used in the development of photonic devices.
Host-Guest Chemistry: The compound is used in the selective inclusion of molecular isomers, aiding in the separation of complex mixtures.
Material Science: Its mechanical and thermal properties make it suitable for studying material behavior under different conditions.
Mechanism of Action
The mechanism by which Guanidinium P-toluenesulfonate exerts its effects involves its ability to form hydrogen bonds and interact with other molecules. The guanidinium cation can engage in hydrogen bonding, while the p-toluenesulfonate anion can participate in various interactions, including electrostatic and van der Waals forces . These interactions facilitate the compound’s role in host-guest chemistry and its inclusion properties.
Comparison with Similar Compounds
Similar Compounds
Pyridinium P-toluenesulfonate: Similar in structure but contains a pyridinium cation instead of guanidinium.
Hexaaqua Copper(II) P-toluenesulfonate: Another compound with p-toluenesulfonate anions, used in photonic applications.
Uniqueness
Guanidinium P-toluenesulfonate is unique due to its specific combination of guanidinium and p-toluenesulfonate, which imparts distinct optical, electronic, and mechanical properties. Its ability to form stable crystals and participate in selective inclusion processes sets it apart from other similar compounds .
Properties
IUPAC Name |
guanidine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.CH5N3/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H5,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWWSPRXXOPZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(=N)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


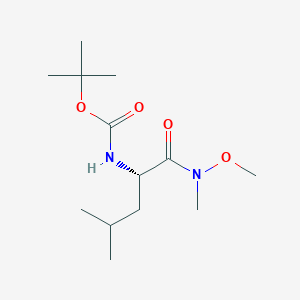
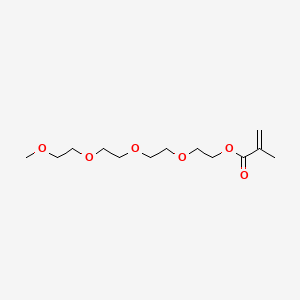
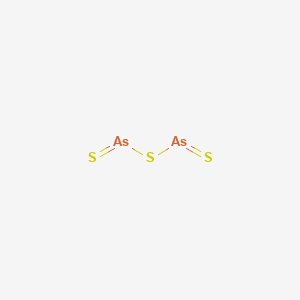
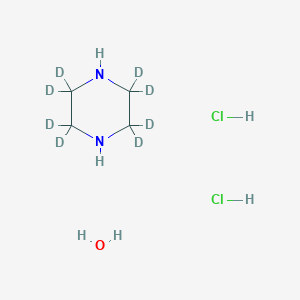
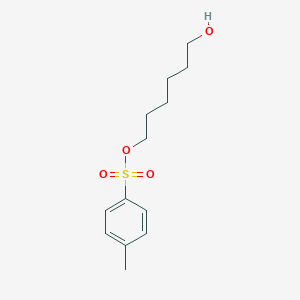
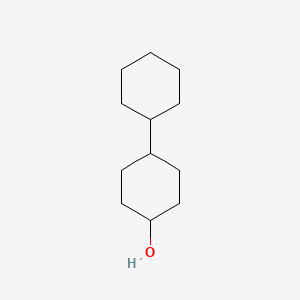
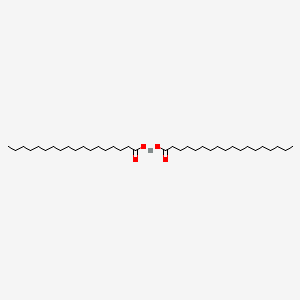

![(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride](/img/structure/B7800624.png)
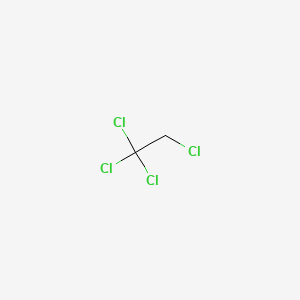

![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)

